2-Amino-3-chlorobenzamide
Overview
Description
2-Amino-3-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O. It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and a chlorine atom at the third position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-chlorobenzamide can be synthesized through several methods. One common method involves the reaction of 2-amino-3-chlorobenzoic acid with 1,1’-carbonyldiimidazole in N,N-dimethylformamide at 70°C for one hour under an inert atmosphere. The resulting intermediate is then treated with ammonium hydroxide in N,N-dimethylformamide to yield this compound .
Another method involves the chlorination of anthranilate using sodium hypochlorite solution and glacial acetic acid at a temperature lower than -5°C. The chlorinated product is then reacted with ammonia water in a high-pressure autoclave, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reagents used in industrial production are chosen for their low toxicity and recyclability to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with carboxylic acids and amines to form amide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzamide, while oxidation can produce a corresponding carboxylic acid derivative.
Scientific Research Applications
2-Amino-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting serotonin receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Environmental Studies: Related compounds are studied for their degradation products and environmental impact.
Catalysis: It is used in catalytic applications for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-amino-3-chlorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts on serotonin receptors, modulating their activity and influencing various physiological processes. The compound’s structure allows it to bind to these receptors, altering their conformation and activity. This interaction can lead to therapeutic effects, such as the alleviation of symptoms in certain medical conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzamide
- 2-Amino-4-chlorobenzamide
- 2-Amino-6-chlorobenzamide
Uniqueness
2-Amino-3-chlorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-amino-3-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINWIYVHWRWUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555911 | |
Record name | 2-Amino-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18343-44-7 | |
Record name | 2-Amino-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-chlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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